Glu-Gln-Lys-Gln-Leu-Gln

Description

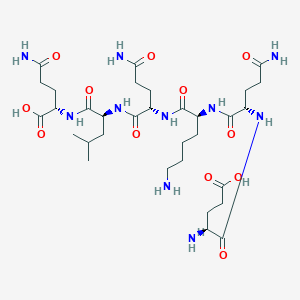

Structure

2D Structure

Properties

Molecular Formula |

C32H56N10O12 |

|---|---|

Molecular Weight |

772.8 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C32H56N10O12/c1-16(2)15-22(31(52)41-21(32(53)54)9-12-25(37)45)42-30(51)20(8-11-24(36)44)40-28(49)18(5-3-4-14-33)39-29(50)19(7-10-23(35)43)38-27(48)17(34)6-13-26(46)47/h16-22H,3-15,33-34H2,1-2H3,(H2,35,43)(H2,36,44)(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,52)(H,42,51)(H,46,47)(H,53,54)/t17-,18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

LEGODIOSYOMRCQ-WLNPFYQQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis Methodologies for Glu Gln Lys Gln Leu Gln

Alternative Synthetic Approaches (e.g., Solution-Phase Peptide Synthesis, Hybrid Methods)

While SPPS is the dominant methodology, other synthetic strategies exist.

Solution-Phase Peptide Synthesis , also known as classical synthesis, involves building the peptide chain entirely in a homogenous solution. Each amino acid is coupled sequentially, and the intermediate product must be isolated and purified after every step before proceeding to the next. 20.210.105 This process is significantly more labor-intensive and time-consuming than SPPS, especially for a hexapeptide like Glu-Gln-Lys-Gln-Leu-Gln, due to the challenges of repeated purification.

Hybrid Methods offer a powerful compromise by combining the strengths of both solid-phase and solution-phase synthesis. In this approach, smaller, protected peptide fragments are first synthesized efficiently using SPPS. acs.org For instance, the protected this compound could be synthesized on a 2-CTC resin and cleaved while keeping its side-chain protecting groups. This fragment could then be coupled with another peptide fragment in solution. This strategy is particularly useful for the synthesis of very long peptides or proteins and leverages the mild cleavage properties of resins like 2-CTC to generate the necessary building blocks. chempep.comgoogle.com

Purification Techniques for Synthetic this compound

Following synthesis and cleavage from the solid support, the crude peptide product contains the target sequence alongside various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated peptides, and by-products from the cleavage of protecting groups. bachem.com Therefore, a robust purification process is essential to isolate this compound with high purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used method for the purification and analysis of synthetic peptides like this compound. nih.govbachem.comhplc.eu This technique separates molecules based on their hydrophobicity. nih.govwaters.com

Preparative HPLC: For purification, crude peptide is loaded onto a preparative RP-HPLC column. peptide.com The stationary phase is typically a non-polar material, most commonly silica (B1680970) modified with C18 (octadecyl) alkyl chains. bachem.comwaters.com The mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile, with an acidic ion-pairing agent like 0.1% trifluoroacetic acid (TFA) added to both. peptide.com TFA improves peak shape and resolution by masking the residual silanol (B1196071) groups on the silica support and providing a counter-ion for the charged groups on the peptide. hplc.eu

The peptide is eluted from the column by applying a gradient of increasing organic solvent concentration. More polar impurities elute first, while the target peptide and more hydrophobic impurities are retained longer. bachem.com Fractions are collected as they elute from the column and are analyzed for purity. Those fractions containing the peptide at the desired purity level are pooled and lyophilized (freeze-dried) to yield the final product as a white powder. peptide.com

Analytical HPLC: Analytical HPLC is used to assess the purity of the crude peptide and the fractions collected during preparative HPLC. bachem.com It employs the same principles as preparative HPLC but uses smaller columns and lower flow rates to achieve high-resolution separation and accurate quantification of the target peptide and any impurities. peptide.com

| Parameter | Typical Setting for Peptide HPLC | Purpose |

| Stationary Phase (Column) | Reversed-Phase C18, C8, or C4 silica; often with wide pores (~300 Å) | Separates based on hydrophobicity; wide pores are better for larger molecules like peptides. hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous solvent; TFA acts as an ion-pairing agent to improve peak shape. peptide.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic solvent used to elute the peptide from the column. peptide.com |

| Gradient | Linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 min) | Gradually increases the mobile phase hydrophobicity to elute compounds in order of their polarity. nih.gov |

| Detection | UV Absorbance at 210-220 nm | The peptide bond absorbs strongly in this UV range, allowing for sensitive detection. bachem.com |

| Flow Rate | Analytical: ~1 mL/min; Preparative: Varies with column diameter | Controls the speed of separation. peptide.com |

While RP-HPLC is highly effective, other chromatographic techniques can be used, either as alternatives or as complementary steps, especially for complex purifications. waters.compolypeptide.com

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH. nih.gov For a peptide like this compound, which contains both acidic (Glu) and basic (Lys) residues, IEX can be a powerful tool. It is often employed as an initial "capturing" step to remove the bulk of impurities before a final "polishing" step with RP-HPLC. polypeptide.com This two-step approach, utilizing different separation principles (charge and hydrophobicity), can significantly enhance the final purity. polypeptide.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. nih.gov While less common as a primary purification tool for synthetic peptides of this size, it can be useful for removing significantly larger or smaller impurities, such as aggregated peptides or residual small-molecule reagents from the synthesis.

| Chromatographic Method | Primary Separation Principle | Primary Application for this compound |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Standard high-resolution purification and analysis. bachem.com |

| Ion-Exchange Chromatography (IEX) | Net Charge | Initial purification step to remove impurities with different charge properties; complementary to RP-HPLC. polypeptide.com |

| High-Performance Flash Chromatography (HPFC) | Hydrophobicity | Rapid, large-scale initial purification to increase throughput before a final HPLC polishing step. italianpeptidesociety.it |

Optimization of Synthesis Yields and Scalability for Research Applications

Maximizing the yield and ensuring the scalability of the synthesis process are critical for producing sufficient quantities of this compound for research purposes. Optimization strategies target both the solid-phase synthesis and the subsequent purification steps.

One key aspect of optimization is the systematic improvement of the SPPS protocol itself. This can involve screening different coupling reagents, solvents, and reaction times to maximize the efficiency of each amino acid addition. nih.gov For difficult couplings, which can be sequence-dependent, strategies such as using stronger activation reagents (e.g., HATU instead of TBTU) or increasing the coupling time and temperature can be employed to drive the reaction to completion and minimize the formation of deletion sequences. nih.govwpmucdn.com The choice of resin can also impact yield; for instance, specialized resins like diethylene glycol-crosslinked polystyrene have been shown to improve synthesis efficiency for certain challenging sequences by reducing peptide aggregation on the support. rsc.org

Scalability of the purification process is another crucial consideration. A common strategy is the linear scale-up of the HPLC method. knauer.net This involves developing and optimizing the separation on a small analytical column and then transferring the method to a larger preparative column by proportionally adjusting parameters like flow rate and sample injection volume. knauer.net This ensures that the separation performance remains consistent as the production scale increases.

| Area of Optimization | Strategy | Impact on Yield and Scalability |

| Solid-Phase Synthesis | Optimize coupling reagents, reaction times, and temperature. nih.gov | Increases stepwise coupling efficiency, reducing impurity formation and increasing crude peptide yield. |

| Solid Support | Select resins that minimize on-resin aggregation. rsc.org | Improves reagent access to the growing peptide chain, enhancing overall synthesis efficiency. |

| Purification | Linear scale-up of HPLC methods from analytical to preparative scale. knauer.net | Enables efficient purification of larger batches while maintaining separation quality. |

| Multi-Step Purification | Use IEX or HPFC as an initial "capture" or "enrichment" step before final RP-HPLC. italianpeptidesociety.itpolypeptide.com | Increases overall process throughput, reduces solvent usage, and can improve final yield by simplifying the final high-resolution step. |

Advanced Structural Elucidation and Conformational Dynamics of Glu Gln Lys Gln Leu Gln

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of peptides in solution. tricliniclabs.comias.ac.in It provides detailed information on both the primary and secondary structure, as well as the conformational dynamics. tricliniclabs.comias.ac.in

The initial step in the NMR analysis of a peptide is the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms within the amino acid sequence. mdpi.com This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. tricliniclabs.com

1D ¹H NMR: The 1D proton NMR spectrum provides a preliminary overview of the sample's purity and the types of protons present. tricliniclabs.com However, for a peptide of this size, significant peak overlap is expected, necessitating the use of 2D techniques. u-tokyo.ac.jp

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically within the same amino acid residue. tricliniclabs.comu-tokyo.ac.jp For example, it reveals correlations between the alpha-proton (Hα) and beta-protons (Hβ) of each amino acid.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of an amino acid residue. tricliniclabs.comu-tokyo.ac.jp This is particularly useful for identifying the complete set of protons belonging to a single amino acid, such as the side chains of Lysine (B10760008) or Leucine (B10760876).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. tricliniclabs.com This is crucial for determining the peptide's three-dimensional structure and for sequential assignment, linking one amino acid residue to the next. u-tokyo.ac.jp

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the heteronuclei they are attached to, most commonly ¹³C or ¹⁵N. tricliniclabs.comrhizoclip.be The resulting spectrum provides a "fingerprint" of the peptide, with each peak representing a specific C-H or N-H bond. rhizoclip.be

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and heteronuclei over two or three bonds. tricliniclabs.comresearchgate.net This is particularly valuable for linking different amino acid residues by observing correlations from a proton in one residue to a carbonyl carbon in the preceding residue. researchgate.net

By combining the information from these experiments, a complete and unambiguous assignment of all NMR signals can be achieved, confirming the amino acid sequence Glu-Gln-Lys-Gln-Leu-Gln. u-tokyo.ac.jpnih.gov

Table 1: Representative 2D NMR Experiments and Their Primary Application in the Analysis of this compound

| NMR Experiment | Type of Information Provided | Application for this compound |

| COSY | Through-bond correlations between adjacent protons. tricliniclabs.com | Identification of coupled protons within each amino acid residue (e.g., Hα-Hβ). |

| TOCSY | Through-bond correlations within an entire amino acid spin system. tricliniclabs.com | Assignment of all protons within each of the six amino acid residues. |

| NOESY | Through-space correlations between protons close in proximity (< 5 Å). tricliniclabs.com | Sequential assignment of amino acids and determination of 3D structure. |

| HSQC | Direct correlation between protons and their attached heteronuclei (¹³C, ¹⁵N). tricliniclabs.com | Creation of a "fingerprint" map of all C-H and N-H bonds. |

| HMBC | Long-range correlations between protons and heteronuclei (2-3 bonds). tricliniclabs.com | Confirmation of the peptide sequence by linking adjacent residues. |

Once the resonances are assigned, NMR data can be used to deduce the peptide's conformational preferences in solution.

Chemical Shift Analysis: The chemical shifts of Hα, Cα, and Cβ atoms are sensitive to the local secondary structure. Deviations from "random coil" chemical shift values can indicate the presence of helical or extended conformations. mdpi.com

Solvent Effects: The dependence of amide proton chemical shifts on the solvent composition can provide insights into the extent of their exposure to the solvent. core.ac.uknih.gov Amide protons involved in intramolecular hydrogen bonds are generally less sensitive to changes in the solvent environment. ias.ac.in For instance, studies on other peptides have shown that a change from a non-polar solvent like DMSO to a protic solvent like water can reveal which amide groups are solvent-exposed, suggesting a more flexible or unfolded structure in water. core.ac.uk

Studies on nocistatin and its fragments have suggested that in helicogenic solvents, the peptide adopts a well-defined helical structure. scribd.com

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides in solution. creative-proteomics.comspringernature.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structure. pnas.org

α-helix: Characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Shows a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random Coil: Typically exhibits a strong negative band around 195 nm and a weak positive band. creative-proteomics.com

For this compound, CD spectroscopy can be used to determine the percentage of α-helix, β-sheet, and random coil conformations under various conditions (e.g., different solvents, pH, or temperatures). americanpeptidesociety.org This provides a global view of the peptide's structure that complements the residue-specific information obtained from NMR. researchgate.net A study on the synthesis of this hexapeptide included CD spectral analysis to characterize the final product. researchgate.net

FTIR spectroscopy is another valuable tool for studying peptide secondary structure, particularly in different environments such as in solution or in the solid state. nih.govlew.ro The technique probes the vibrational modes of the peptide backbone, with the amide I and amide II bands being particularly informative. shimadzu.com

Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond and is highly sensitive to the secondary structure. shimadzu.comresearchgate.net

α-helices: ~1650-1658 cm⁻¹

β-sheets: ~1620-1640 cm⁻¹ (strong) and a weaker band at ~1680-1700 cm⁻¹ for antiparallel sheets.

β-turns: ~1660-1685 cm⁻¹

Random Coil: ~1640-1648 cm⁻¹

Amide II Band (1510-1580 cm⁻¹): This band originates from a combination of N-H bending and C-N stretching vibrations. shimadzu.com It is also sensitive to conformation and can be used to monitor hydrogen-deuterium exchange. nih.gov

By analyzing the position and shape of the amide I band, often with the aid of deconvolution or second-derivative analysis, the relative populations of different secondary structural elements in this compound can be estimated. shimadzu.comresearchgate.net

Table 2: Characteristic Amide I Frequencies for Different Secondary Structures

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 lew.ro |

| β-Sheet | 1620 - 1640 shimadzu.com |

| β-Turn | 1660 - 1685 lew.ro |

| Random Coil | 1640 - 1648 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry for Molecular Identity and Purity Confirmation

Mass spectrometry is an essential analytical technique for verifying the molecular identity and assessing the purity of synthetic peptides like this compound. It precisely measures the mass-to-charge ratio (m/z) of ionized molecules.

For this compound, the expected monoisotopic molecular weight is approximately 760.4 g/mol . High-resolution mass spectrometry can confirm this mass with high accuracy, thereby validating the peptide's elemental composition.

A study reporting the synthesis of this hexapeptide utilized MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry to assign the structure of the purified product. nih.gov The molecular weight of the related peptide nocistatin, from which this hexapeptide is derived, has also been characterized. scribd.compeptide.co.jp

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique fundamental to the analysis of peptides like this compound. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact peptide. In a typical ESI-MS analysis, the peptide solution is introduced into the mass spectrometer, where it is aerosolized and desolvated, producing gaseous ions. d-nb.info For peptides, these ions are typically protonated molecules.

Given the presence of multiple basic (Lysine) and acidic (Glutamic acid) residues, as well as amide groups (Glutamine), the hexapeptide can readily form multiply charged ions, most commonly [M+2H]²⁺ and [M+H]⁺. The formation of doubly charged ions is often preferred for subsequent tandem mass spectrometry experiments. uab.edu The theoretical monoisotopic mass of the neutral peptide is 772.4079 Da. nih.gov The expected mass-to-charge (m/z) ratios for the most common ions can be calculated and are crucial for initial identification.

A significant challenge in the ESI-MS analysis of this peptide is the presence of isobaric residues. Leucine (Leu) and Isoleucine (Ile) have identical masses, as do Lysine (Lys) and Glutamine (Gln) to a lower mass accuracy. nih.govmdpi.com While high-resolution mass spectrometry can distinguish between Lys and Gln, it cannot differentiate Leu from Ile. uab.edu This ambiguity necessitates fragmentation analysis for definitive sequence confirmation.

| Ion Species | Charge State (z) | Theoretical Monoisotopic Mass (M) | Mass of Proton (H⁺) | Theoretical m/z [(M + zH⁺)/z] |

|---|---|---|---|---|

| [M+H]⁺ | 1 | 772.4079 Da | 1.0073 Da | 773.4152 |

| [M+2H]²⁺ | 2 | 772.4079 Da | 1.0073 Da | 387.2113 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF mass spectrometry is another powerful technique widely employed for the quality control of synthetic peptides. shimadzu.com In this method, the peptide is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser irradiates the spot, causing desorption and ionization of the peptide, which is then accelerated into a time-of-flight analyzer.

A key feature of MALDI-TOF is that it predominantly produces singly charged ions, typically the protonated molecule [M+H]⁺. nih.gov This simplifies the resulting mass spectrum, concentrating the ion signal into a single major peak and maximizing sensitivity for molecular weight confirmation. medicineinsights.infochemicke-listy.cz For this compound, this would correspond to an ion at an m/z of approximately 773.4.

The choice of matrix is critical for successful analysis. Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix for peptides in this mass range. shimadzu.comacs.org Sample preparation may also involve on-target cleanup steps to remove salts and other impurities that can suppress the ion signal and complicate spectral interpretation. nih.gov

| Parameter | Description/Typical Value |

|---|---|

| Instrument Mode | Reflector Positive Ion Mode acs.org |

| Matrix | α-cyano-4-hydroxycinnamic acid (CHCA) shimadzu.comacs.org |

| Analyte/Matrix Ratio | Typically 1:1000 to 1:10000 |

| Primary Ion Observed | [M+H]⁺ nih.gov |

| Purpose | Molecular weight confirmation, purity assessment shimadzu.com |

Fragmentation Analysis for Sequence Confirmation (e.g., Collision-Induced Dissociation)

To confirm the amino acid sequence and resolve ambiguities from isobaric residues, tandem mass spectrometry (MS/MS) is employed. Collision-Induced Dissociation (CID) is the most common fragmentation method used for peptides. wikipedia.orgnih.gov In a CID experiment, a specific precursor ion (e.g., the [M+2H]²⁺ ion of this compound) is mass-selected and then collided with an inert gas (like argon or nitrogen). This collision converts kinetic energy into internal energy, causing fragmentation along the peptide backbone. wikipedia.org

The most common cleavages occur at the peptide bonds, resulting in two main types of fragment ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. uab.edu The mass spectrometer measures the m/z values of these fragment ions. The mass difference between consecutive ions in a b- or y-ion series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. fu-berlin.de

In addition to backbone fragments, immonium ions, which are small fragments characteristic of individual amino acids, can also be observed in the low-mass region of the CID spectrum. bu.edu The presence of immonium ions for Glutamic acid, Glutamine/Lysine, and Leucine can provide further evidence of the peptide's composition. bu.edu The fragmentation of this particular hexapeptide would yield a predictable series of b- and y-ions, as detailed in the table below.

| # | Amino Acid | b-ion (m/z) | y-ion (m/z) |

|---|---|---|---|

| 1 | Glu (E) | 130.0504 | 773.4152 (y₆) |

| 2 | Gln (Q) | 258.1083 | 644.3648 (y₅) |

| 3 | Lys (K) | 386.2032 | 516.3069 (y₄) |

| 4 | Gln (Q) | 514.2611 | 388.2120 (y₃) |

| 5 | Leu (L) | 627.3452 | 260.1541 (y₂) |

| 6 | Gln (Q) | 755.4031 | 147.0699 (y₁) |

X-ray Crystallography and Crystallization Strategies (if applicable to peptide)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. However, its application to short, flexible peptides like this compound is challenging. nih.gov The primary obstacle is the difficulty in growing well-ordered, single crystals suitable for diffraction, as small, conformationally flexible peptides tend to resist packing into a regular crystal lattice.

Despite these difficulties, several strategies have been developed to obtain crystal structures of short peptides:

Co-crystallization: A common approach is to crystallize the peptide in a complex with a larger, more structured molecule, such as a protein or lectin. The larger molecule acts as a scaffold, providing the necessary lattice contacts for crystal formation. nih.govacs.org

Chemical Modification: Incorporating non-natural or conformationally constrained amino acids can reduce the peptide's flexibility and promote specific secondary structures (e.g., turns or helices), which may facilitate crystallization. upc.edu

Heavy Atom Derivatization: The incorporation of heavy atoms (e.g., iodine or selenium) can be necessary to solve the phase problem during structure determination, a critical step in converting diffraction data into an electron density map. nih.gov

To date, there are no publicly available crystal structures for the specific hexapeptide this compound. Obtaining such a structure would likely require one of the strategies mentioned above. The resulting structure would provide an invaluable, high-resolution snapshot of a single, stable conformation adopted by the peptide within the crystal lattice.

| Challenge | Potential Strategy | Rationale |

|---|---|---|

| High conformational flexibility | Co-crystallization with a larger host molecule | The host molecule provides a rigid framework, forcing the peptide into a more uniform conformation. nih.gov |

| Difficulty forming stable lattice contacts | Introduction of structure-inducing residues | Reduces flexibility and promotes intermolecular interactions needed for crystal packing. upc.edu |

| Phase problem in data analysis | Incorporation of heavy atoms | Provides the necessary phasing power for structure solution via anomalous diffraction techniques. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Force Field Selection for Hexapeptide Systems

The accuracy of an MD simulation is critically dependent on the quality of the force field used. duke.edu A force field is a set of mathematical functions and parameters that describe the potential energy of the system of atoms. uiuc.edu Several well-established force fields are commonly used for simulating proteins and peptides, each with its own strengths and weaknesses.

Commonly used force fields include:

AMBER (Assisted Model Building with Energy Refinement): A popular family of force fields, widely used for biomolecular simulations. nih.gov

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another extensively used force field, with various parameter sets available for proteins, lipids, and nucleic acids. nih.govacs.org

GROMOS (GROningen MOlecular Simulation): A force field designed to reproduce the thermodynamic properties of liquids and solutes in solution. nih.gov

OPLS (Optimized Potentials for Liquid Simulations): A force field developed with a focus on accurately reproducing experimental properties of liquids. nih.gov

The choice of force field, along with the water model (e.g., TIP3P, TIP4P-Ew), can significantly impact the conformational ensemble sampled during the simulation. acs.org For instance, some force fields may have a bias towards helical structures, while others may better represent more extended or disordered states. duke.eduacs.org Therefore, selecting a force field that has been well-validated for short, flexible peptides is crucial for obtaining meaningful results.

| Force Field Family | General Characteristics | Typical Application |

|---|---|---|

| AMBER | Well-parameterized for standard biopolymers; multiple versions available. | Proteins, DNA, RNA. nih.gov |

| CHARMM | Highly versatile with extensive parameters for various molecules, including polarizable models (Drude). nih.gov | Proteins, lipids, carbohydrates, nucleic acids. acs.org |

| GROMOS | Developed to reproduce free energies and other thermodynamic properties. Often used with the GROMACS simulation package. | Biomolecular systems, thermodynamic calculations. nih.gov |

| OPLS | Optimized to fit experimental properties of liquids, particularly for condensed-phase simulations. | Proteins in solution, organic liquids. nih.gov |

Simulation Parameters and Trajectory Analysis

A typical MD simulation of the hexapeptide would involve solvating a starting structure (e.g., an extended conformation) in a periodic box of water, adding counter-ions to neutralize the system's charge, and then simulating its evolution over time. Simulations for peptides of this size often run for hundreds of nanoseconds to several microseconds to ensure adequate sampling of conformational space. scispace.commdpi.com

Once the simulation is complete, the resulting trajectory (a record of all atomic positions over time) is analyzed to extract structural and dynamic information. Common analysis methods include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the peptide's backbone atoms from a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each individual residue over time, highlighting flexible regions of the peptide.

Secondary Structure Analysis: Algorithms like DSSP are used to identify the formation of transient secondary structures such as α-helices, β-turns, or β-sheets.

Ramachandran Plots: These plots visualize the distribution of the backbone dihedral angles (φ and ψ), revealing which conformations are sterically allowed and populated during the simulation. acs.org

Cluster Analysis: Groups similar conformations together to identify the most dominant structural states of the peptide.

| Parameter | Typical Setting |

|---|---|

| System Setup | Peptide in a periodic cubic/octahedral box of water |

| Water Model | TIP3P or similar explicit water model acs.org |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | ~300 K, controlled by a thermostat (e.g., Nosé-Hoover) |

| Pressure | 1 atm, controlled by a barostat (e.g., Parrinello-Rahman) |

| Simulation Time | 100 ns - 1 µs per replica |

| Trajectory Analysis | RMSD, RMSF, DSSP, Ramachandran plots, Clustering acs.org |

Free Energy Landscape Mapping for Conformational Transitions

The conformational flexibility of a peptide like this compound means it does not exist as a single, static structure but rather as a dynamic ensemble of interconverting conformations. The relative stability of these conformations and the energy barriers between them can be visualized through a free energy landscape. This landscape is a multidimensional surface where the low-energy basins correspond to the most stable conformational states and the mountain passes represent the transition states between them.

Mapping this landscape is achieved through advanced molecular dynamics (MD) simulations, often enhanced with sampling techniques like metadynamics or umbrella sampling. These methods accelerate the exploration of the peptide's conformational space, allowing for the calculation of the potential of mean force (PMF) along chosen collective variables (CVs), which are parameters that describe the progress of a conformational change. For a peptide of this nature, relevant CVs could include the radius of gyration (to describe compactness), the end-to-end distance, and the number of hydrogen bonds.

Detailed Research Findings:

A hypothetical free energy landscape for this compound, derived from extensive MD simulations, would likely reveal several distinct conformational families. These would be dictated by the interplay of electrostatic interactions between the charged side chains of Glutamic Acid (Glu) and Lysine (Lys), hydrogen bonding involving the Glutamine (Gln) residues, and hydrophobic interactions from the Leucine (Leu) residue.

For instance, one major basin on the free energy map might correspond to a compact, globular-like conformation where the hydrophobic Leucine side chain is shielded from the aqueous solvent, and the charged Glu and Lys residues form a salt bridge. Another significant basin could represent a more extended, random coil-like state, where the residues are more solvated. The transitions between these states would be critical for any potential binding events.

The following interactive table summarizes hypothetical key conformational states and their associated free energies, as might be determined from a free energy landscape mapping study.

| Conformational State | Collective Variable 1 (Radius of Gyration, Å) | Collective Variable 2 (End-to-End Distance, Å) | Relative Free Energy (kcal/mol) | Key Interactions |

| Compact Globular | 7.5 | 10.2 | 0.0 | Intramolecular salt bridge (Glu-Lys), Hydrophobic collapse (Leu) |

| Extended Coil | 12.3 | 20.5 | 2.5 | Increased solvent exposure, transient H-bonds with water |

| Hairpin-like | 9.8 | 15.1 | 1.8 | Backbone hydrogen bonds, partial hydrophobic core |

| Intermediate State | 10.5 | 13.7 | 3.1 | Partially formed salt bridge, flexible side chains |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Quantum Chemistry Approaches for Electronic Structure and Spectroscopic Parameter Prediction

While molecular dynamics simulations with classical force fields are powerful for exploring conformational landscapes, a deeper understanding of the electronic properties and the prediction of spectroscopic parameters requires the application of quantum chemistry. Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure of specific, low-energy conformations of this compound identified from the free energy landscape. longdom.org

These calculations can provide detailed information about the distribution of electrons within the peptide, which governs its reactivity and non-covalent interactions. For example, DFT can be used to accurately model the hydrogen bonds and salt bridges that stabilize certain conformations. nih.gov

Detailed Research Findings:

Quantum chemical calculations on representative conformers of this compound would allow for the prediction of various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectroscopic data, such as that from Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, and for validating the computationally derived structures.

For example, the chemical shifts of protons and carbons in the peptide backbone and side chains are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. DFT calculations can predict these chemical shifts for a given 3D structure. By comparing these predicted shifts with experimental NMR data, one can gain confidence in the predicted conformational ensemble.

Similarly, IR spectroscopy probes the vibrational frequencies of the peptide's chemical bonds. The frequencies of the amide I and amide II bands, for instance, are indicative of the peptide's secondary structure (e.g., alpha-helix, beta-sheet, or random coil). Quantum chemical calculations can simulate the IR spectrum for different conformations, aiding in the structural assignment of experimental spectra. acs.org

The following interactive table presents hypothetical predicted spectroscopic parameters for the most stable, compact globular conformation of this compound, as would be obtained from DFT calculations.

| Parameter | Predicted Value | Experimental Correlation |

| ¹H Chemical Shift (Leu-γ CH₃) | 0.85 ppm | Shielded environment due to hydrophobic core |

| ¹³C Chemical Shift (Glu-γ COOH) | 178.2 ppm | Deshielded due to salt bridge formation |

| Amide I IR Frequency | 1655 cm⁻¹ | Indicative of a compact, possibly partially helical structure |

| Amide II IR Frequency | 1540 cm⁻¹ | Consistent with a folded peptide conformation |

Note: The data in this table is hypothetical and for illustrative purposes.

Bioanalytical Methodologies for Detection, Quantification, and Purity Assessment of Glu Gln Lys Gln Leu Gln in Complex Matrices

Chromatographic Techniques

Chromatography is a cornerstone of peptide analysis, enabling the separation of the target peptide from impurities and matrix components. mtoz-biolabs.com The choice of chromatographic method depends on the analytical goal, whether it is purity assessment, quantification, or characterization of aggregation states.

Analytical High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for determining the purity of synthetic peptides like Glu-Gln-Lys-Gln-Leu-Gln. mtoz-biolabs.com The separation is typically achieved using reverse-phase (RP-HPLC) columns, where peptides are separated based on their hydrophobicity. mtoz-biolabs.com A gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used to elute the peptides from the column. novoprolabs.com

Detection is most often performed using ultraviolet/visible (UV/Vis) spectroscopy. The peptide bond absorbs UV light at low wavelengths (typically 210-220 nm), providing a universal method for detection. For higher sensitivity and selectivity, detection at ~280 nm can be used if the peptide contained aromatic residues like Tryptophan or Tyrosine, which is not the case for this compound.

Fluorescence detection offers enhanced sensitivity. The peptide can be derivatized with a fluorescent tag either pre- or post-column. Alternatively, if the peptide contained fluorescent amino acids, it could be detected directly. For this compound, the primary amine on the N-terminus and the epsilon-amino group of the Lysine (B10760008) residue are potential sites for derivatization with fluorescent labels.

Table 1: Hypothetical HPLC Purity Analysis of this compound

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 4.6 x 150 mm, 3.5 µm | C8, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.05% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.05% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 min | 10-50% B over 40 min |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 214 nm | UV at 220 nm |

| Retention Time | 15.8 min | 22.1 min |

| Purity (%) | 98.5% | 98.7% |

For highly sensitive and selective quantification of this compound in complex matrices such as plasma or tissue homogenates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govmdpi.com This method combines the separation power of HPLC with the mass analysis capabilities of MS.

The peptide is first separated from matrix components by HPLC. It then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (the molecular ion of the peptide) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification even at very low concentrations. nih.gov Distinguishing between isomeric amino acids like Lysine and Glutamine, which have a very small mass difference, requires high-resolution mass spectrometry. jeol.com

Table 2: Projected LC-MS/MS Parameters for Quantification of this compound

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| This compound | 773.4 ( [M+H]⁺ ) | 645.3 (y₅) | 25 |

| 773.4 ( [M+H]⁺ ) | 517.3 (y₄) | 30 | |

| Internal Standard (e.g., ¹³C,¹⁵N labeled peptide) | 783.4 ( [M+H]⁺ ) | 652.3 (y₅) | 25 |

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, or size in solution. researchgate.netpepdd.com This technique is valuable for assessing the aggregation or oligomerization state of this compound. The peptide solution is passed through a column packed with porous beads. Larger molecules, such as aggregates or oligomers, cannot enter the pores and thus elute earlier, while smaller molecules, like the peptide monomer, have a longer path through the pores and elute later. nih.gov

SEC is performed under non-denaturing conditions, preserving the native state of the peptide and any non-covalent aggregates. pepdd.com By comparing the elution volume of the peptide to that of known molecular weight standards, the apparent molecular weight and oligomerization state can be determined. This is crucial for quality control, as aggregation can impact the biological activity of a peptide.

Table 3: Illustrative SEC Analysis for Oligomerization of this compound

| Species | Expected Molecular Weight (Da) | Elution Volume (mL) |

| Dimer | 1545.8 | 10.2 |

| Monomer | 772.9 | 12.5 |

| Fragment | < 772.9 | > 12.5 |

Capillary Electrophoresis (CE) for Purity and Charge Heterogeneity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. mtoz-biolabs.comnih.gov It is an excellent orthogonal method to HPLC for purity assessment, as the separation mechanism is fundamentally different. nih.gov For a peptide like this compound, which has charged residues (Glu, Lys), CE can effectively separate it from impurities that have even minor differences in charge or size. bio-rad.com

Development of Research-Grade Immunological Assays (e.g., ELISA) for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay designed to detect and quantify substances like peptides. thermofisher.com Developing an ELISA for a small peptide like this compound requires the generation of specific antibodies that recognize the peptide. Since small peptides (haptens) are generally not immunogenic on their own, the peptide would first need to be conjugated to a larger carrier protein to elicit an immune response for antibody production.

For small molecules, a competitive ELISA format is typically the most suitable. researchgate.net In this format, a known amount of the peptide is pre-coated onto the microplate wells. The sample containing an unknown amount of the peptide is mixed with a limited amount of a specific primary antibody and added to the well. The free peptide in the sample competes with the coated peptide for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary enzyme-labeled antibody. The signal is inversely proportional to the concentration of the peptide in the sample. ELISA can be highly sensitive, though its development is more resource-intensive than chromatographic methods. nih.gov

Radiometric or Fluorescent Labeling Strategies for In Vitro Tracing Studies

To track the peptide in biological systems for in vitro studies, such as receptor binding or cellular uptake assays, labeling with a detectable tag is necessary.

Fluorescent Labeling: This involves covalently attaching a fluorescent dye (fluorophore) to the peptide. The N-terminus or the side chain of the Lysine residue in this compound are suitable sites for conjugation with amine-reactive dyes (e.g., NHS esters of fluorescein (B123965) or rhodamine). nih.gov The choice of fluorophore depends on the desired excitation and emission wavelengths and the experimental setup. Fluorescently labeled peptides can be visualized using techniques like fluorescence microscopy or quantified with a fluorometer. promega.com

Radiometric Labeling: This strategy offers very high sensitivity for tracing and quantification. moravek.com Peptides can be labeled with radioisotopes such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). moravek.comacs.org Tritium labeling can be achieved by introducing the isotope during peptide synthesis. For ¹²⁵I labeling, a tyrosine or histidine residue is typically required for direct iodination; therefore, an analogue of this compound containing a tyrosine residue would need to be synthesized. The labeled peptide's radioactivity can then be measured using a scintillation counter or visualized by autoradiography. iiarjournals.org

Table 4: Comparison of Potential Fluorescent Labels for this compound

| Fluorophore | Excitation (nm) | Emission (nm) | Reactive Group |

| FITC (Fluorescein isothiocyanate) | ~495 | ~519 | Isothiocyanate |

| TRITC (Tetramethylrhodamine isothiocyanate) | ~557 | ~576 | Isothiocyanate |

| Cy5 | ~649 | ~670 | NHS ester |

| BODIPY-FL | ~505 | ~513 | NHS ester |

Molecular Mechanisms and Preclinical Biological Investigations of Glu Gln Lys Gln Leu Gln

Investigation of Molecular Interactions Derived from Nocistatin Function

In vitro binding assays have confirmed that nocistatin, and by extension its active hexapeptide fragment, interacts directly with neuronal tissue. Studies have shown that while the peptide does not bind to the nociceptin (B549756) receptor (NOP), it does bind with high affinity to cell membranes isolated from the mouse brain and spinal cord. nih.gov The specific locations of these binding sites have been further investigated using probes designed for histochemistry. A study utilizing a biotinylated nocistatin probe identified specific binding sites in the cerebral cortex and the dorsal horn nucleus of the spinal cord in mice. nih.gov The research further revealed that the nocistatin-binding sites were localized to the cell body of neurons, in contrast to N/OFQ binding sites which were observed on the fibrous processes. nih.gov This distinct localization underscores a separate molecular target and mechanism of action for the Glu-Gln-Lys-Gln-Leu-Gln peptide compared to N/OFQ.

Modulation of Neurotransmission in Ex Vivo or In Vitro Systems

Ex vivo studies using rat spinal cord dorsal horn slices have demonstrated that the this compound peptide selectively modulates inhibitory neurotransmission. nih.gov The peptide was found to specifically suppress the release of the inhibitory neurotransmitters glycine (B1666218) and γ-aminobutyric acid (GABA) from spinal interneurons. nih.gov This effect was determined to be presynaptic, as it reduced the frequency of spontaneous inhibitory postsynaptic currents without affecting their amplitude. nih.gov Notably, this modulatory action was selective for inhibitory pathways, as the peptide had no effect on excitatory glutamatergic transmission. nih.gov The mechanism underlying this suppression involves a PTX-sensitive G-protein, suggesting that the peptide acts via its specific GPCR to reduce neurotransmitter release from presynaptic terminals. nih.gov In contrast to these findings in the spinal cord, one study found that nocistatin had no measurable effect on GABA release in the lateral amygdala, suggesting that the peptide's modulatory role may be specific to certain regions of the central nervous system. nih.gov

| Neurotransmitter | Effect on Release | Mechanism | Affected Synaptic Transmission |

|---|---|---|---|

| Glycine | Inhibition | Presynaptic, PTX-Sensitive G-Protein Dependent | Inhibitory |

| GABA | Inhibition | Presynaptic, PTX-Sensitive G-Protein Dependent | Inhibitory |

| L-Glutamate | No Effect | N/A | Excitatory |

In cellular assays using synaptosomes from the mouse and rat neocortex, the peptide has been shown to inhibit the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.gov Specifically, bovine nocistatin (b-NST) inhibited the potassium chloride (KCl)-induced release of radiolabeled serotonin ([3H]5-HT). nih.gov The inhibitory action was found to be mediated through a presynaptic pathway involving Gi/o proteins, as the effect was blocked by pre-treatment with Pertussis toxin. nih.gov This effect is independent of both the NOP receptor and classical opioid receptors, as it was not prevented by antagonists for these receptors and was still observed in synaptosomes from NOP receptor knockout mice. nih.gov The study noted that while nocistatin's efficacy in inhibiting serotonin release was similar to that of N/OFQ, its potency was lower. nih.gov

| Preparation | Stimulus | Peptide | Effect on [3H]5-HT Release | Mechanism |

|---|---|---|---|---|

| Mouse/Rat Cerebrocortical Synaptosomes | 10 mM KCl | Bovine Nocistatin | Inhibition | Presynaptic, via Gi/o protein-linked pathways |

Ligand-Target Binding Studies (if specific macromolecular targets are hypothesized)

The precise macromolecular target receptor for this compound has not yet been fully identified or cloned. nih.govnih.govnih.gov However, recent research has made progress in identifying potential interacting proteins. Using high-performance affinity nanobeads, a study identified a 4-nitrophenylphosphatase domain and nonneuronal SNAP25-like protein homolog 1 (NIPSNAP1) as a protein that interacts with nocistatin in the mouse spinal cord. nih.gov This study proposed that the inhibitory effect of nocistatin on N/OFQ-evoked tactile allodynia is mediated by NIPSNAP1, presenting it as a key hypothesized target for at least some of the peptide's biological functions. nih.gov This finding represents a significant step forward from earlier studies which, while confirming high-affinity binding sites in the brain and spinal cord, could not isolate the specific protein responsible. nih.govnih.gov

Cellular Level Investigations in In Vitro Cell ModelsThere are no reports of in vitro studies using cell models to investigate the cellular uptake, mechanism of action, or biological effects of the peptide this compound.

With the information available, it is not possible to provide a detailed article on the molecular mechanisms and preclinical biological investigations of the specific chemical compound "this compound."

Extensive searches of scientific literature did not yield any specific studies on this particular hexapeptide. Consequently, there is no data available regarding its effects on gene expression, protein expression and phosphorylation, or its cellular uptake and subcellular localization.

The scientific community has not published research that would allow for an analysis of this compound's molecular activities as requested in the outline. Therefore, the sections on Gene Expression Modulation, Profiling of Protein Expression and Phosphorylation, and Cellular Uptake and Subcellular Localization Studies cannot be addressed.

Further research on "this compound" is required before a comprehensive and scientifically accurate article on its molecular and cellular effects can be written.

Biosynthesis, Enzymatic Processing, and Metabolic Fate of Glu Gln Lys Gln Leu Gln

Identification of Nocistatin Processing Enzymes Responsible for Glu-Gln-Lys-Gln-Leu-Gln Formation

The biosynthesis of this compound is an indirect process that begins with the translation of the PNOC gene into the prepronociceptin protein. nih.gov This precursor protein undergoes a series of post-translational modifications within the secretory pathway to yield several bioactive peptides, including nociceptin (B549756) (also known as orphanin FQ) and nocistatin. jsb.gr.jpuniprot.org

The liberation of these peptides from the precursor is achieved by a family of enzymes known as proprotein convertases (PPCs), or prohormone convertases (PCs). wikipedia.orgnih.gov These are subtilisin-like endoproteases that cleave precursor proteins at specific sites, typically after pairs of basic amino acid residues such as Lys-Arg. jsb.gr.jp The prepronociceptin sequence contains several such cleavage sites. jsb.gr.jp

Studies using gene-targeted mice have provided direct evidence for the involvement of specific proprotein convertases. Research on mice lacking a functional gene for prohormone convertase 2 (PC2) revealed significantly altered processing of prepronociceptin in the brain. jneurosci.org In these mice, the production of mature neuropeptides from the precursor was deficient, leading to an accumulation of both the full-length prepronociceptin and larger intermediate processing products. jneurosci.org This demonstrates that PC2 is a key enzyme directly involved in the in vivo biogenesis of peptides derived from this precursor. jneurosci.org While PC2 is crucial for processing the larger precursor, the specific proteases that cleave the full-length nocistatin peptide to yield the final, active C-terminal hexapeptide, this compound, have not been definitively identified in the scientific literature.

| Enzyme Family | Specific Enzyme | Role in Pathway | Evidence |

| Proprotein Convertases (PPCs) | Prohormone Convertase 2 (PC2) | Endoproteolytic cleavage of the prepronociceptin precursor protein. | Studies in PC2-deficient mice show accumulation of the precursor and defective neuropeptide production. jneurosci.org |

| Proprotein Convertases (PPCs) | Furin, PC1/PC3 | Implicated in the general processing of neuropeptide precursors at basic residues. nih.govnih.gov | General mechanism for neuropeptide maturation; direct role in nocistatin formation is inferred. |

Characterization of Post-Translational Modifications of the Hexapeptide Sequence

Post-translational modifications (PTMs) are crucial for the function and stability of many peptides and proteins. The initial proteolytic cleavage of the prepronociceptin precursor to generate nocistatin is itself a form of PTM. uniprot.org However, based on available scientific literature, there is currently no specific evidence detailing further post-translational modifications—such as phosphorylation, glycosylation, acetylation, or amidation—occurring directly on the amino acid residues of the this compound hexapeptide sequence itself. Further research is required to determine if such modifications occur and what their functional implications might be.

Enzymatic Hydrolysis and Degradation Pathways

The biological activity of neuropeptides is terminated by enzymatic degradation. While the degradation of the larger, related peptide nociceptin/orphanin FQ has been studied, the specific pathways for nocistatin and its hexapeptide fragment are less characterized.

Identification and Characterization of Specific Peptidases and Proteases that Degrade this compound

The enzymatic degradation of the related peptide nociceptin is carried out by several metallopeptidases. Studies on mouse brain cortical slices have identified aminopeptidase (B13392206) N (APN) and endopeptidase 24.15 as two primary enzymes involved in nociceptin metabolism. nih.gov More recent research has also implicated insulin-degrading enzyme (IDE) and an unidentified cysteine protease in the breakdown of nociceptin within the rat spinal cord. nih.gov

Given the structural relationship, it is plausible that these same or similar peptidases are involved in the degradation of nocistatin and its C-terminal hexapeptide, this compound. These enzymes would cleave the peptide bonds, breaking the hexapeptide into smaller, inactive fragments and individual amino acids. However, direct studies confirming the specific peptidases that target the this compound sequence are not extensively documented.

Kinetic Characterization of Enzymatic Cleavage

Detailed kinetic data, such as the Michaelis constant (Km) and maximum velocity (Vmax), for the enzymatic cleavage of this compound are not available in the current scientific literature. Such studies would be necessary to understand the rate and efficiency of the degradation process, which are critical factors in determining the duration of the peptide's biological activity in vivo.

Identification of Metabolites in Controlled In Vitro Systems

The specific metabolites resulting from the degradation of this compound have not been characterized in controlled in vitro systems. It is expected that enzymatic hydrolysis would cleave the peptide bonds, resulting in smaller peptide fragments (e.g., dipeptides, tripeptides) and ultimately the constituent free amino acids: glutamic acid, glutamine, lysine (B10760008), and leucine (B10760876). However, experimental identification and quantification of these specific breakdown products have not been reported.

Stability Studies of this compound in Simulated Biological Environments

The stability of a peptide in biological environments is a key determinant of its therapeutic potential and physiological function. This includes its resistance to proteolytic enzymes, as well as its structural integrity under varying conditions of pH and temperature. rsc.org

Small, unmodified peptides like this compound are generally susceptible to rapid degradation by proteases in plasma and tissues. For instance, the comparable neuropeptide fragment neurotensin(8-13) (B549770) has a biological half-life of less than two minutes in plasma due to rapid proteolysis. frontiersin.org While this suggests that the nocistatin hexapeptide is also likely to have a short half-life, specific experimental data on its proteolytic stability, pH stability, and thermal stability are not available in the published literature. Such studies would be required to fully characterize its metabolic profile.

Computational and Theoretical Investigations of Glu Gln Lys Gln Leu Gln

De Novo Peptide Design Principles Incorporating Glu-Gln-Lys-Gln-Leu-Gln Sequence Motifs

De novo peptide design involves the creation of new peptide sequences with desired structures and functions from scratch, rather than by modifying existing ones. The sequence this compound contains amino acids with diverse properties—acidic (Glu), basic (Lys), polar (Gln), and hydrophobic (Leu)—making it a versatile motif for designing specific structural elements.

A primary principle in de novo design is the strategic placement of hydrophobic and hydrophilic residues to drive folding into stable secondary structures, such as α-helices or β-sheets, primarily through the hydrophobic effect in an aqueous environment. nih.gov The this compound sequence can be analyzed for its potential to form an amphipathic α-helix, where one face of the helix is predominantly hydrophobic and the other is polar.

In a hypothetical α-helical conformation, the positions of the amino acid side chains can be visualized using a helical wheel projection. The arrangement of leucine (B10760876) (a strong helix former) opposite to the charged and polar residues (Glu, Gln, Lys) suggests the potential for amphipathicity, a critical feature for peptides that interact with membranes or protein surfaces. The charged residues, Glutamic acid (-) and Lysine (B10760008) (+), can form intramolecular salt bridges, further stabilizing a folded conformation. nih.gov Principles of coiled-coil design, for example, often utilize patterns of hydrophobic and polar residues, where leucine is frequently found at core positions and charged residues like Lysine and Glutamate are placed at flanking positions to ensure stability and specificity. nih.govresearchgate.net

Table 1: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Role in De Novo Design |

|---|---|---|---|---|

| Glutamic Acid | Glu | E | Acidic, Negatively Charged | Surface polarity, salt bridges, metal coordination |

| Glutamine | Gln | Q | Polar, Uncharged | Hydrogen bonding, solubility |

| Lysine | Lys | K | Basic, Positively Charged | Surface polarity, salt bridges, solubility |

| Leucine | Leu | L | Nonpolar, Hydrophobic | Hydrophobic core formation, driving folding |

Molecular Docking Simulations with Hypothesized Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), predicting the binding affinity and mode. nih.gov For the hexapeptide this compound, docking simulations can be employed to identify potential protein targets and elucidate its binding mechanism at an atomic level.

Given its composition, a hypothesized target could be a protein with a binding pocket that has complementary features. For instance, the positively charged lysine suggests a potential interaction with a negatively charged patch on a receptor surface, while the hydrophobic leucine could fit into a greasy pocket. Proteins such as kinases or proteases often have well-defined binding grooves where such a peptide could fit.

The process involves preparing the 3D structures of the peptide and the target protein. The peptide's conformational flexibility is often accounted for by generating an ensemble of low-energy structures. Docking algorithms then systematically sample different positions and orientations of the peptide in the receptor's binding site, scoring each pose based on a scoring function that estimates binding energy. Recent studies have successfully used docking to investigate the binding of peptides to targets like AKT1 and MMP9. acs.org

Table 2: Hypothetical Molecular Docking Results for this compound

| Hypothesized Target | Docking Score (kcal/mol) | Key Interacting Residues (on Target) | Type of Interaction with Peptide |

|---|---|---|---|

| Protein Kinase A | -8.5 | Asp184, Glu170 | Salt bridge with Lysine (Lys) |

| Calmodulin | -7.9 | Met71, Phe92 | Hydrophobic interaction with Leucine (Leu) |

| Grb2 SH2 Domain | -9.1 | Arg32, Glu55 | Hydrogen bonds with Glutamine (Gln) backbone |

Pharmacophore Modeling and Ligand-Based Design for Peptide Analogues

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model can be constructed based on its structure and potential interactions. This model serves as a template for designing new, potentially more potent or stable analogues.

The key pharmacophoric features of this hexapeptide would include:

A positive ionizable feature: The primary amine of the Lysine side chain.

A negative ionizable feature: The carboxyl group of the Glutamic acid side chain.

Hydrogen bond donors/acceptors: The amide groups in the Glutamine side chains and the peptide backbone.

A hydrophobic feature: The isobutyl group of the Leucine side chain.

Once a 3D pharmacophore model is generated, it can be used to screen virtual libraries of compounds to find other molecules that match the key features, a process known as virtual screening. It can also guide the rational design of analogues by modifying the peptide to better fit the pharmacophore model or to introduce new features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Modulating this compound Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To build a QSAR model for this compound, one would first need to synthesize a library of its analogues and measure their biological activity for a specific target.

Analogues could be created by:

Amino acid substitution: Replacing one or more amino acids (e.g., substituting Leucine with Isoleucine or Valine).

Backbone modification: Introducing non-natural amino acids or altering the peptide bond.

Terminal modifications: Acetylating the N-terminus or amidating the C-terminus.

For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity (LogP), electronic properties (dipole moment), and topology (molecular connectivity indices). A mathematical model is then developed to correlate these descriptors with the observed biological activity. This model can subsequently be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.

Table 3: Example Descriptors for a QSAR Study of this compound Analogues

| Analogue Sequence | Molecular Weight | Calculated LogP | Number of H-Bond Donors | Predicted Activity (Hypothetical) |

|---|---|---|---|---|

| E-Q-K-Q-L-Q | 760.8 | -8.5 | 11 | 1.0 |

| A-Q-K-Q-L-Q | 702.8 | -7.9 | 10 | 0.8 |

| E-Q-K-Q-I-Q | 760.8 | -8.1 | 11 | 1.2 |

| E-Q-R-Q-L-Q | 788.8 | -8.8 | 13 | 1.5 |

Coarse-Grained Simulations for Multiscale Phenomena Involving the Hexapeptide

While all-atom molecular dynamics (MD) simulations provide detailed information about molecular motion, they are computationally expensive and limited to relatively short timescales (nanoseconds to microseconds). Coarse-grained (CG) simulations offer a way to study slower and larger-scale phenomena, such as peptide self-assembly, aggregation, or interactions with large lipid membranes, by reducing the number of degrees of freedom in the system. nih.govacs.org

In a CG model of this compound, groups of atoms (e.g., the entire amino acid backbone or a whole side chain) are represented as single "beads." scispace.com The interactions between these beads are described by a simplified force field. This simplification allows for simulations to run for much longer timescales (microseconds to milliseconds), providing insights into processes like the initial stages of peptide aggregation or the insertion of the peptide into a cell membrane. nih.govacs.orgnih.gov This approach is particularly useful for studying how multiple copies of the hexapeptide might interact with each other in solution to form larger assemblies.

Prediction of Peptide-Protein Interactions (e.g., using logo-based methods)

Predicting which proteins a peptide will bind to is a central challenge in proteomics and drug discovery. A variety of computational methods exist to predict these peptide-protein interactions (PPIs). nih.govsid.ir These methods can be broadly categorized as sequence-based, structure-based, or machine learning-based. nih.gov

Sequence-Based Methods: These approaches use only the amino acid sequence information to make predictions. For this compound, its sequence "EQKLQ" could be used to scan databases of known protein domains (like SH3 or PDZ domains) that are known to bind specific sequence motifs. Logo-based methods fall under this category, where a sequence logo is a graphical representation of the conservation of amino acids in a multiple sequence alignment of known binding peptides. The hexapeptide sequence can be scored against these logos to predict its likelihood of binding to that protein family.

Structure-Based Methods: When the 3D structure of a potential protein target is known, methods like molecular docking (as described in 7.2) can be used. Advanced methods like AlphaFold have also shown remarkable success in predicting the structure of protein-peptide complexes. acs.org

Machine Learning Models: Modern approaches often use machine learning algorithms, such as Support Vector Machines (SVM) or Random Forests, trained on large datasets of known interacting and non-interacting peptide-protein pairs. nih.govnih.gov Features used for training can include sequence composition, physicochemical properties, and structural information. A model could be used to predict the probability that this compound interacts with a given protein.

Future Research Directions and Biotechnological Implications of Glu Gln Lys Gln Leu Gln

Development of Glu-Gln-Lys-Gln-Leu-Gln as a Novel Research Tool or Probe for Nocistatin Pathway Studies

A primary obstacle in understanding the function of this compound is the lack of a known, specific receptor. nih.govnih.gov Although studies have shown that nocistatin binds with high affinity to membranes of the mouse brain and spinal cord, the molecular identity of this binding site is yet to be determined. nih.govnih.gov The development of this compound into a molecular probe is a critical step toward identifying this elusive receptor and mapping the nocistatin pathway.

Strategies for Probe Development:

Radiolabeling: The peptide can be synthesized with a radiolabeled amino acid or conjugated to a chelating agent to bind radionuclides such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). nih.gov These radiolabeled probes would be invaluable for in vitro autoradiography on brain and spinal cord tissue sections to pinpoint the precise location of binding sites and for in vivo Positron Emission Tomography (PET) imaging to visualize the distribution of these sites in living organisms.

Fluorescent Labeling: Attaching a fluorescent tag to the peptide would create a probe for use in techniques like fluorescence microscopy and flow cytometry. This would allow for the visualization of peptide binding at a cellular and subcellular level, aiding in the identification of specific cell types that interact with this compound.

Biotinylation: Conjugating biotin to the peptide would enable its use in affinity-based pulldown assays. By incubating biotinylated this compound with cell membrane extracts, researchers can isolate the peptide-receptor complex, which can then be identified using mass spectrometry.

The creation of these research tools is a fundamental priority. Identifying the receptor will not only clarify the mechanism of action of nocistatin but also provide a new target for investigating pain modulation and other neurological processes. nih.gov

Strategies for Modifying this compound for Enhanced Stability, Specificity, or Activity in In Vitro Systems

Like most natural peptides, this compound is susceptible to degradation by proteases, which limits its utility in prolonged in vitro experiments. nih.govalliedacademies.org Enhancing its stability, specificity, and activity through chemical modification is a key research direction. These modifications can provide more robust molecules for research and lay the groundwork for future applications.

Several strategies can be employed to improve the characteristics of the peptide for in vitro use:

Amino Acid Substitution: Replacing the natural L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic degradation. nih.govresearchgate.net Unnatural amino acids can also be incorporated to probe structure-activity relationships and enhance binding affinity.

Terminal Modifications: Capping the N-terminus with an acetyl group (N-acetylation) or the C-terminus with an amide group (C-amidation) can protect the peptide from exopeptidases, thereby increasing its half-life in cell culture media. researchgate.net

Cyclization: Creating a covalent bond between the N- and C-termini or between amino acid side chains can form a cyclic peptide. alliedacademies.org This conformational constraint often leads to increased stability against proteases and can lock the peptide into a more active conformation, potentially increasing its potency and specificity. alliedacademies.org

PEGylation: Conjugating polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size. While primarily used to reduce renal clearance in vivo, in vitro it can help prevent aggregation and non-specific binding.

The following table summarizes potential modification strategies and their expected outcomes for in vitro systems.

| Modification Strategy | Mechanism of Action | Potential In Vitro Benefits for this compound |

| D-Amino Acid Substitution | Steric hindrance prevents recognition by proteases that are specific for L-amino acids. nih.gov | Increased half-life in cell culture; prolonged experimental timeframe. |

| N- and C-Terminal Capping | Blocks degradation by exopeptidases that target the peptide termini. researchgate.net | Enhanced stability in serum-containing media. |

| Cyclization | Reduces conformational flexibility and masks cleavage sites. alliedacademies.org | Improved resistance to proteolysis; potentially higher receptor affinity and specificity. |

| Peptidomimetics | Alters the peptide backbone to be unrecognizable by proteases. | Greatly enhanced stability; allows for fine-tuning of conformational properties. |

| Encapsulation | Physically protects the peptide within a carrier like a liposome. alliedacademies.org | Protection from enzymatic degradation; controlled release in long-term cell culture. |

These modifications are essential for developing stable and reliable reagents for detailed pharmacological and mechanistic studies.

Exploration of this compound in Peptide-Based Material Science (e.g., self-assembling peptides for scaffolds, non-medical applications)

The field of peptide-based material science leverages the ability of short peptide sequences to self-assemble into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. wikipedia.orgnih.gov This process is driven by non-covalent interactions like hydrogen bonding and hydrophobic forces. wikipedia.org The amino acid sequence of this compound, which contains a mix of charged (Glu, Lys), polar (Gln), and hydrophobic (Leu) residues, suggests a potential for self-assembly under specific environmental conditions like changes in pH or ionic strength. nih.govroyalsocietypublishing.org

Future research could explore this potential for non-medical applications:

Designing Self-Assembling Variants: While the native sequence may have some propensity to self-assemble, it can be rationally designed to enhance this property. For example, appending a hydrophobic tail (e.g., several alanine or phenylalanine residues) could create an amphiphilic peptide that readily forms micelles or nanofibers in aqueous solutions. researchgate.netmdpi.com

Biomimetic Scaffolds for Cell Culture: Self-assembled peptide hydrogels can create three-dimensional environments that mimic the extracellular matrix. nih.govroyalsocietypublishing.org Scaffolds derived from this compound could be used in basic research for culturing neuronal cells or other cell types to study cell adhesion, proliferation, and differentiation in a controlled, synthetic microenvironment.

Functional Materials: The lysine (B10760008) and glutamic acid residues offer sites for chemical functionalization. By attaching specific molecules (e.g., biotin, enzymes, or nanoparticles) to the peptide before or after self-assembly, it may be possible to create functionalized nanomaterials for use in biosensors or as platforms for enzyme immobilization.

The exploration of this compound in material science represents a shift from its known biological role to its potential as a molecular building block, opening up novel biotechnological possibilities beyond medicine.

Application of Emerging Technologies for Peptide Research to this compound Studies

Recent technological advancements are revolutionizing peptide research and can be strategically applied to accelerate the understanding of this compound.

Artificial Intelligence (AI) and Machine Learning (ML): AI-driven platforms can analyze the peptide's sequence to predict its structure, binding affinity, and stability. oup.comnih.gov ML models can be used to design novel analogs of this compound with optimized properties, such as enhanced stability or receptor-binding specificity. scitechdaily.com This in silico approach can significantly reduce the time and cost of experimental screening by prioritizing the most promising candidates for synthesis and testing. news-medical.netcreative-peptides.com

High-Throughput Peptide Synthesis and Screening: Modern automated synthesizers allow for the rapid production of large libraries of peptide analogs. nih.gov These libraries can be screened using high-throughput methods, such as phage display, to quickly identify sequences with high affinity for the yet-unknown nocistatin receptor or to map the key amino acids responsible for the peptide's activity. nih.govmdpi.com

Advanced Analytical Techniques: Sophisticated mass spectrometry techniques are crucial for confirming the structure of synthesized peptide analogs and for studying their stability and degradation pathways in vitro. researchgate.net These methods provide detailed molecular information that is essential for a rational design approach.

By integrating these emerging technologies, researchers can overcome many of the current challenges in studying this compound, accelerating the pace of discovery in the nocistatin field.

Identification of Key Knowledge Gaps and Future Research Priorities for this compound and Nocistatin Research

Despite its known biological function, significant knowledge gaps remain regarding this compound and the broader nocistatin system. Addressing these gaps is the main priority for future research.

Key Knowledge Gaps:

Receptor Identity: The most critical gap is the unknown molecular identity of the receptor or binding site for nocistatin and its C-terminal fragment. nih.govnih.gov Without this knowledge, understanding the downstream signaling cascade is impossible.

Mechanism of Action: How does the binding of this compound to its target lead to the functional antagonism of Noc/OFQ's effects? The intracellular signaling pathways remain completely uncharacterized. nih.gov

Structure-Activity Relationship (SAR): A detailed SAR for the hexapeptide has not been established. It is unclear which amino acids are essential for activity and which can be modified without loss of function.

Broader Physiological Role: The functions of nocistatin and its fragments have been primarily linked to pain and memory. nih.gov Their potential roles in other physiological or pathophysiological processes are largely unexplored.